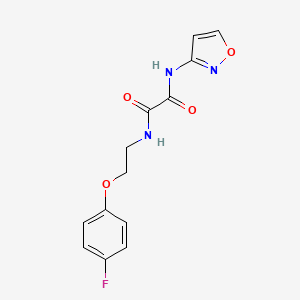

N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide

CAS No.: 1207029-25-1

Cat. No.: VC4437456

Molecular Formula: C13H12FN3O4

Molecular Weight: 293.254

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207029-25-1 |

|---|---|

| Molecular Formula | C13H12FN3O4 |

| Molecular Weight | 293.254 |

| IUPAC Name | N-[2-(4-fluorophenoxy)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |

| Standard InChI | InChI=1S/C13H12FN3O4/c14-9-1-3-10(4-2-9)20-8-6-15-12(18)13(19)16-11-5-7-21-17-11/h1-5,7H,6,8H2,(H,15,18)(H,16,17,19) |

| Standard InChI Key | RGVRRSIUXAZNDD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OCCNC(=O)C(=O)NC2=NOC=C2)F |

Introduction

N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxalamides, which are known for their diverse applications in pharmaceuticals and organic synthesis.

Synthesis of N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide

The synthesis of this compound typically involves several steps, including the formation of the oxalamide core and the attachment of the 4-fluorophenoxyethyl and isoxazol-3-yl groups. The process can be optimized using environmentally friendly methods such as deep eutectic solvents or microwave-assisted synthesis to enhance yields and reduce reaction times.

Synthesis Steps

-

Preparation of Oxalamide Core: The synthesis begins with the preparation of the oxalamide core, which involves the reaction of oxalic acid or its derivatives with amines.

-

Attachment of 4-Fluorophenoxyethyl Group: The 4-fluorophenoxyethyl group is attached to one of the nitrogen atoms of the oxalamide core through a nucleophilic substitution reaction.

-

Attachment of Isoxazol-3-yl Group: The isoxazol-3-yl group is attached to the other nitrogen atom of the oxalamide core, typically through a condensation reaction.

Potential Applications

The compound has several potential applications due to its unique structure and the presence of both fluorophenoxy and isoxazole moieties:

-

Medicinal Chemistry: The isoxazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.

-

Organic Synthesis: The compound can serve as a precursor for synthesizing more complex molecules with specific biological activities.

-

Materials Science: Its structural features make it a candidate for applications in materials science, particularly in the development of new materials with tailored properties.

Future Research Directions

-

Biological Activity Assessment: Conduct comprehensive biological activity assessments to determine its efficacy against various microbial and cancer cell lines.

-

Mechanism of Action Studies: Investigate the mechanism of action to understand how it interacts with biological targets.

-

Derivative Synthesis: Synthesize derivatives with modified fluorophenoxy and isoxazole groups to enhance biological activity or physical properties.

By exploring these avenues, researchers can unlock the full potential of N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide and contribute to advancements in medicinal chemistry and organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume